molecular formula C9H13NO.ClH<br>C9H14ClNO B3433732 (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride CAS No. 53643-20-2

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride

Cat. No.: B3433732
CAS No.: 53643-20-2
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-JXLXBRSFSA-N
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Description

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and its role as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 2-amino-1-phenylpropan-1-one using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral catalysts to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions to ensure the desired stereochemistry is achieved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its effectiveness in various applications .

Properties

CAS No.

53643-20-2

Molecular Formula

C9H13NO.ClH
C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1

InChI Key

DYWNLSQWJMTVGJ-JXLXBRSFSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

melting_point

381 to 385 °F (NTP, 1992)

physical_description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 2
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 4
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 5
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 6
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride

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